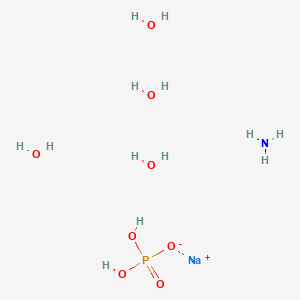
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C18H11Br2NO2 and a molecular weight of 433.09 g/mol . This compound features a pyridine ring substituted at the 2 and 6 positions with 4-bromophenyl groups and at the 4 position with a carboxylic acid group. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dibromopyridine.
Suzuki Coupling Reaction: The 2,6-dibromopyridine undergoes a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2,6-bis(4-bromophenyl)pyridine intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Alcohols or Acyl Chlorides: From reduction or oxidation of the carboxylic acid group.
Aplicaciones Científicas De Investigación
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of biologically active compounds, such as inhibitors or modulators of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid: Similar structure but with fluorine atoms instead of bromine, which can affect its reactivity and applications.
2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid:
Uniqueness: 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid is unique due to the presence of bromine atoms, which provide specific reactivity patterns and make it suitable for certain types of chemical transformations and applications that other halogenated derivatives may not support.
Propiedades
Fórmula molecular |
C18H11Br2NO2 |
|---|---|
Peso molecular |
433.1 g/mol |
Nombre IUPAC |
2,6-bis(4-bromophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H11Br2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
Clave InChI |
AVXWRLXMNKNBOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)
![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)

![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate](/img/structure/B12043189.png)


![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)

